molecular formula C10H13N5O4 B12077771 2-Amino-8-(2-deoxy-b-D-ribofuranosyl)-imidazo[1,2-a]-1,3,5-triazin-4(8H)-one

2-Amino-8-(2-deoxy-b-D-ribofuranosyl)-imidazo[1,2-a]-1,3,5-triazin-4(8H)-one

Cat. No.: B12077771
M. Wt: 267.24 g/mol
InChI Key: SBQDZMTWLNGLQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-8-(2-deoxy-b-D-ribofuranosyl)-imidazo[1,2-a]-1,3,5-triazin-4(8H)-one is a complex organic compound that belongs to the class of nucleosides This compound is characterized by its unique structure, which includes an imidazo[1,2-a]-1,3,5-triazine ring fused with a ribofuranosyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-8-(2-deoxy-b-D-ribofuranosyl)-imidazo[1,2-a]-1,3,5-triazin-4(8H)-one typically involves the reaction of 2-deoxy-D-ribose with appropriate nucleophilic reagentsThe reaction conditions often involve the use of strong bases and specific catalysts to facilitate the cyclization and formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as chromatography and crystallization would be employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-8-(2-deoxy-b-D-ribofuranosyl)-imidazo[1,2-a]-1,3,5-triazin-4(8H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines and thiols for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Amino-8-(2-deoxy-b-D-ribofuranosyl)-imidazo[1,2-a]-1,3,5-triazin-4(8H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-8-(2-deoxy-b-D-ribofuranosyl)-imidazo[1,2-a]-1,3,5-triazin-4(8H)-one involves its interaction with nucleic acids. The compound can incorporate into DNA or RNA, disrupting normal nucleic acid function and leading to the inhibition of replication and transcription processes. This mechanism is particularly relevant in its potential use as an antiviral or anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-8-(2-deoxy-b-D-ribofuranosyl)-imidazo[1,2-a]-1,3,5-triazin-4(8H)-one is unique due to its specific ring structure and the presence of the amino group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-amino-8-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazo[1,2-a][1,3,5]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O4/c11-8-12-9-14(1-2-15(9)10(18)13-8)7-3-5(17)6(4-16)19-7/h1-2,5-7,16-17H,3-4H2,(H2,11,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBQDZMTWLNGLQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CN3C2=NC(=NC3=O)N)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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